6-(4-methylpyrazol-1-yl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine
Overview
Description
6-(4-methylpyrazol-1-yl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 4-methylpyrazol group and a pentafluorophenylmethylideneamino group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-(4-methylpyrazol-1-yl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Substitution with 4-Methylpyrazol: The pyrimidine core is then reacted with 4-methylpyrazol under suitable conditions to introduce the pyrazol group.
Introduction of the Pentafluorophenylmethylideneamino Group: This step involves the reaction of the intermediate compound with a pentafluorophenylmethylideneamine derivative.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
6-(4-methylpyrazol-1-yl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazol and pyrimidine rings, to form various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-methylpyrazol-1-yl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 6-(4-methylpyrazol-1-yl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine include other substituted pyrimidines and pyrazoles. These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities. Some examples of similar compounds are:
6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives: These compounds have similar core structures but different substituents, leading to distinct properties and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their anticancer activities and other biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Properties
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5N6/c1-7-3-24-26(5-7)10-2-9(21-6-22-10)25-23-4-8-11(16)13(18)15(20)14(19)12(8)17/h2-6H,1H3,(H,21,22,25)/b23-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFWOSCFSSANAE-QFSHWATDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NN=CC3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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